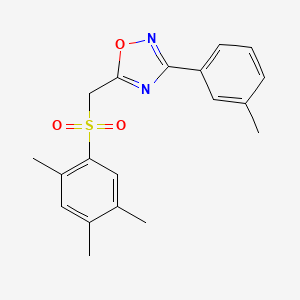

![molecular formula C20H16N4O4S B2490361 7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1032003-65-8](/img/structure/B2490361.png)

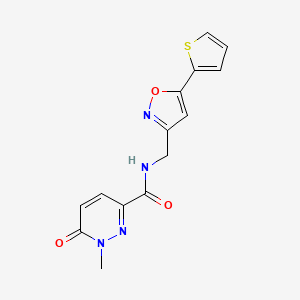

7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex quinazolinone derivatives involves multiple steps, including cyclization reactions and the use of specific reagents to introduce various functional groups. For instance, the synthesis of related quinazolinone compounds has been achieved through reactions involving anthranilamide with isocyanates, leading to dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones and dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-ones, showcasing the versatility of starting materials and reaction conditions in generating diverse quinazolinone scaffolds (J. Chern et al., 1988).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been extensively analyzed through spectroscopic methods and X-ray crystallography, providing detailed information about their three-dimensional configurations and the electronic environment of their functional groups. For instance, studies on similar quinazolinone compounds have utilized NMR, MS, FT-IR spectra, and X-ray diffraction to confirm the structures, highlighting the importance of these analytical techniques in understanding the molecular architecture of such complex molecules (Zhixu Zhou et al., 2021).

Chemical Reactions and Properties

Quinazolinone derivatives participate in a range of chemical reactions, including cyclization, alkylation, and reactions with various reagents to form new heterocyclic systems. These reactions not only extend the chemical diversity of quinazolinone compounds but also modify their chemical properties for potential applications in medicinal chemistry and materials science. For example, reactions leading to the formation of 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones demonstrate the reactivity of quinazolinone derivatives under different conditions (M. Youssef et al., 2011).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and material science. These properties are influenced by the molecular structure and substitution patterns on the quinazolinone core. Studies on related compounds provide insights into how modifications in the quinazolinone scaffold affect these physical properties, aiding in the design of compounds with desirable characteristics for specific applications.

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, including their reactivity, stability, and interactions with biological targets, are key factors in their application in pharmaceuticals and chemical synthesis. For example, the antimicrobial and anti-inflammatory activities of certain quinazolinone derivatives underscore their potential as therapeutic agents, with structure-activity relationship studies offering a pathway to optimize their efficacy and safety (Mohammad Mahboob Alam et al., 2011).

Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound under discussion, due to its complex structure, finds relevance in the synthesis of heterocyclic systems that exhibit significant biological activities. For instance, derivatives similar to the specified compound have been synthesized and transformed into related heterocyclic systems, showing excellent biocidal properties against a range of bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).

Antimicrobial Activity

Compounds structurally related to the specified quinazolinone derivative have been synthesized and tested for their antimicrobial activity. For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives have been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal species, showing potent in vitro antimicrobial activity. Such studies indicate the potential of these compounds in the development of new antimicrobial drugs (Mohamed, Kamel, Kassem, Abotaleb, Abd El‐Moez, & Ahmed, 2010).

Analgesic and Anti-inflammatory Applications

Derivatives of quinazolinone, which share a structural resemblance with the specified compound, have been explored for their potential as non-steroidal anti-inflammatory and analgesic agents. This exploration involves the synthesis of new compounds and their in vivo evaluation for anti-inflammatory and analgesic activity, suggesting their usefulness in pain management and anti-inflammatory therapies (Wagle, Adhikari, & Kumari, 2008).

Anticancer Activity

The structural framework of the specified compound lends itself to modifications that yield derivatives with potential anticancer activities. For instance, fluoroquinolone derivatives, modified to include oxadiazole and other heterocyclic rings, have shown significant antitumor activities against cancer cell lines, underscoring the promise of such compounds in cancer research and therapy (Guoqianga, 2012).

Propriétés

IUPAC Name |

7-ethyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c1-2-24-19(25)13-8-15-16(27-11-26-15)9-14(13)21-20(24)29-10-17-22-18(23-28-17)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOMKYQLORDFCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)

![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)

![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)

![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2490297.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)